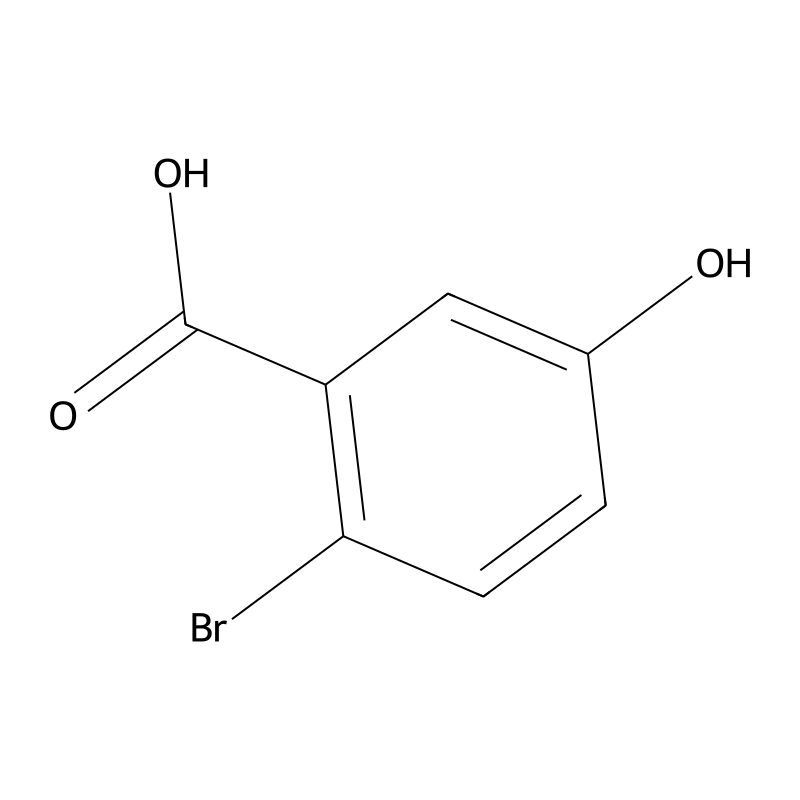2-Bromo-5-hydroxybenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis Precursor:
2-Bromo-5-hydroxybenzoic acid primarily functions as a precursor in the synthesis of various research-relevant compounds. Notably, it plays a crucial role in the synthesis of urolithins A and B. These are gut microbial metabolites derived from ellagitannins, compounds found in fruits like berries and pomegranates. Studies suggest urolithins possess various potential health benefits, including anti-inflammatory and neuroprotective properties [].
Other Potential Applications:
While research on its direct applications is limited, 2-Bromo-5-hydroxybenzoic acid also shows potential in other areas:
- Synthesis of substituted aminobenzacridines: These are a class of heterocyclic compounds with potential applications in the development of antimicrobial agents [].
- Synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its derivatives: These compounds exhibit antibacterial activity and are being explored for their potential therapeutic applications [].
- Synthesis of isoindolinone derivatives: These derivatives possess diverse pharmacological activities and are being investigated for their potential as anticonvulsant and anti-cancer agents [].
2-Bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅BrO₃ and a molar mass of 217.02 g/mol. It appears as a crystalline powder and has a melting point of approximately 185 °C, at which it decomposes. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a benzoic acid structure, making it a derivative of benzoic acid. Its CAS number is 58380-11-3, and it is also known by several synonyms, including 2-bromo-5-hydroxyphenylboronic acid .
- Esterification: Reacting with alcohols to form esters under acidic conditions.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols.
- Reduction: The hydroxyl group can undergo reduction to yield an alkane derivative.
These reactions make 2-bromo-5-hydroxybenzoic acid a versatile intermediate in organic synthesis .
Several synthesis methods for 2-bromo-5-hydroxybenzoic acid have been reported:
- Bromination of Salicylic Acid: Salicylic acid can be brominated using bromine in an appropriate solvent, leading to the formation of 2-bromo-5-hydroxybenzoic acid.
- Hydroxylation of Bromobenzoic Acid: Starting from bromobenzoic acid, hydroxylation can be achieved through various methods, including using hydroxylating agents like hydrogen peroxide in the presence of a catalyst.
- Direct Functionalization: Utilizing transition metal-catalyzed reactions to introduce the bromine and hydroxyl groups directly onto the aromatic ring .
2-Bromo-5-hydroxybenzoic acid finds applications in various fields:
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
- Pharmaceuticals: Due to its biological activity, it may be explored for developing new therapeutic agents.
- Analytical Chemistry: Used as a reagent in analytical methods like High-Performance Liquid Chromatography (HPLC) due to its unique chemical properties .
Studies on the interactions of 2-bromo-5-hydroxybenzoic acid with biological macromolecules have indicated that it may influence enzyme activities and protein functions. Specific interactions include:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Binding Studies: Investigations into its binding affinity with various proteins suggest that it may serve as a lead compound for drug development .
Several compounds share structural similarities with 2-bromo-5-hydroxybenzoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2-Bromo-4-methoxybenzoic acid | 0.90 | Contains methoxy group instead of hydroxyl |
| Methyl 2-bromo-5-methoxybenzoate | 0.90 | Methyl ester derivative |
| 3-Hydroxy-2,4,6-tribromobenzoic acid | 0.90 | Multiple bromine substitutions |
| 4-Bromo-7-methoxybenzo[1,3]dioxole-5-carboxylic acid | 0.90 | Dioxole structure adds complexity |
The unique combination of the bromine and hydroxyl groups in 2-bromo-5-hydroxybenzoic acid differentiates it from these similar compounds, influencing its reactivity and biological properties .








